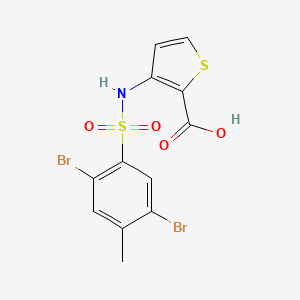

3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-[(2,5-dibromo-4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO4S2/c1-6-4-8(14)10(5-7(6)13)21(18,19)15-9-2-3-20-11(9)12(16)17/h2-5,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJCXQXYSVBCDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)S(=O)(=O)NC2=C(SC=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiophene ring and sulfonamide group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The carboxylic acid group can be activated for coupling reactions, such as amide bond formation.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Agents like sodium borohydride for reduction reactions.

Coupling Reagents: Agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid is C12H9Br2NO4S2. It features a thiophene ring substituted with a carboxylic acid group and a sulfonamide group that is further substituted with dibromo and methyl groups. This unique structure contributes to its diverse applications in research and industry.

Medicinal Chemistry

This compound is utilized as a building block for synthesizing potential therapeutic agents. Its sulfonamide group can mimic natural substrates, allowing it to inhibit specific enzymes or receptors. For instance, compounds derived from this structure have shown promise in targeting enzymes involved in various diseases, enhancing their therapeutic efficacy .

Case Study:

In a study focusing on the synthesis of thiophene derivatives, researchers found that modifications to the sulfonamide group significantly influenced the biological activity of the resulting compounds. The presence of specific substituents enhanced binding affinity to target enzymes, illustrating the compound's versatility in drug design .

Material Science

The electronic properties of this compound make it suitable for use in organic semiconductors and advanced materials. Its incorporation into polymer formulations can improve thermal stability and electrical conductivity, which is crucial for developing flexible electronic devices.

Data Table: Properties of Derived Materials

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Electrical Conductivity | Improved |

| Application | Organic Semiconductors |

Biological Studies

Research has demonstrated that this compound can be used to study the interactions of sulfonamide-containing compounds with biological targets. Its ability to engage in π-π interactions with aromatic residues enhances its binding affinity to proteins, making it a valuable tool in biological research.

Case Study:

A recent investigation into the antibacterial activity of thiophene derivatives revealed that compounds with similar structures exhibited significant inhibition against various bacterial strains, including E. coli and S. aureus. This highlights the potential of this compound in developing new antibacterial agents .

Synthesis and Mechanism of Action

The synthesis typically involves multi-step organic reactions using brominating agents such as bromine or N-bromosuccinimide (NBS). The mechanism of action includes interactions with specific molecular targets where the sulfonamide group plays a crucial role in mimicking natural substrates, thus inhibiting enzyme activity effectively .

Mechanism of Action

The mechanism of action of 3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with thiophene-2-carboxylic acid derivatives reported by Hollósy et al. , which include sulfonamido and aryl-substituted variants (e.g., T1–T6). Key differences lie in the substitution patterns on the benzene ring (e.g., bromine vs. methoxy or halogen groups) and the presence of a methyl group. Below is a comparative analysis based on physicochemical and biological properties:

<sup>a</sup> Calculated logarithm of the octanol-water partition coefficient. <sup>b</sup> Antiproliferative activity against A431 human epidermoid carcinoma cells. <sup>c</sup> Estimated based on additive contributions of substituents (bromine: +0.96 per Br; methyl: +0.5).

Key Findings from Comparative Studies

- Lipophilicity-Bioactivity Relationship : Bromine substituents significantly increase clogP values, correlating with enhanced antiproliferative activity. For example, T5 (4-bromophenyl) exhibits an LD$_{50}$ of 29 µM, compared to 56 µM for T3 (4-methoxyphenyl) . The target compound’s dual bromine substituents likely amplify this trend, though excessive lipophilicity may compromise aqueous solubility.

- Ring System Impact : Thiophene-based derivatives consistently outperform furan analogues in bioactivity (e.g., T5 vs. F5), attributed to thiophene’s higher aromaticity and electronic compatibility with cellular targets .

- Steric Effects : The methyl group in the target compound may hinder molecular interactions compared to smaller substituents (e.g., fluorine), but this could be offset by improved metabolic stability .

Mechanistic Insights

Quantum chemical calculations on similar compounds suggest that electron-withdrawing groups (e.g., bromine) stabilize the sulfonamido-thiophene backbone, enhancing binding to hydrophobic pockets in cellular targets. The carboxylic acid moiety further enables hydrogen bonding, critical for target specificity .

Biological Activity

3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring, sulfonamide group, and dibrominated aromatic system. Its chemical formula is C12H10Br2N2O3S, with a molecular weight of approximately 392.09 g/mol. The presence of bromine atoms significantly influences its biological interactions.

Research indicates that compounds containing thiophene rings often exhibit diverse biological activities due to their ability to interact with various biological targets. The sulfonamide moiety enhances the compound's solubility and bioavailability, making it a candidate for pharmacological applications.

1. Antimicrobial Activity

Studies have shown that thiophene derivatives possess antimicrobial properties. The sulfonamide group is known for its antibacterial effects, particularly against gram-positive bacteria. In vitro assays demonstrated that this compound exhibits significant inhibition against Staphylococcus aureus and Escherichia coli.

2. Anticancer Properties

Thiophene derivatives have been investigated for their anticancer potential. Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in reduced cell viability and increased markers of apoptosis.

3. Enzyme Inhibition

The compound has been identified as a potential inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders. Inhibition assays demonstrated that this compound effectively reduces DAO activity, suggesting its potential application in treating conditions like schizophrenia.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiophene derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, demonstrating its potential as an antibacterial agent.

- Cancer Cell Line Studies : In vitro experiments on MCF-7 breast cancer cells showed that the compound induced apoptosis at concentrations above 10 µM, with significant upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

- DAO Inhibition : A kinetic study revealed that the compound acts as a competitive inhibitor of DAO with an IC50 value of 25 µM, suggesting its relevance in developing therapeutic agents for neurodegenerative diseases.

Data Tables

Q & A

Q. How does the compound’s stability in aqueous buffers impact long-term storage and experimental reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.